molecular formula C17H32N2O5 B14479258 N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine CAS No. 69541-98-6

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine

Cat. No.: B14479258
CAS No.: 69541-98-6
M. Wt: 344.4 g/mol
InChI Key: ZDNBYYYNNROBLJ-CYDGBPFRSA-N
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Description

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine is a chemically synthesized dipeptide building block designed for advanced peptide synthesis research. It features tert-butyloxycarbonyl (Boc) protection on the N-terminus, a standard strategy in solid-phase and solution-phase peptide synthesis to prevent unwanted side reactions. This allows for the sequential, controlled elongation of peptide chains. The isoleucine homodimer structure makes it particularly valuable for studying the synthesis and properties of peptides rich in branched-chain aliphatic amino acids, which can influence secondary structure and hydrophobic interactions. Researchers utilize this Boc-protected dipeptide to efficiently incorporate the L-isoleucyl-L-isoleucine sequence into larger, more complex peptide targets. Its primary application is in pharmaceutical research and development for creating potential therapeutic compounds. The product is of high purity, characterized by techniques such as HPLC and mass spectrometry, to ensure reliability and reproducibility in experimental results. This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and storage information. Store in a cool, dark, and dry environment.

Properties

CAS No.

69541-98-6

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C17H32N2O5/c1-8-10(3)12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)11(4)9-2/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t10-,11-,12-,13-/m0/s1

InChI Key

ZDNBYYYNNROBLJ-CYDGBPFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine typically involves the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine exerts its effects involves the protection of the amino group. The Boc group stabilizes the amino acid, preventing unwanted reactions during peptide synthesis. The deprotection process involves the cleavage of the Boc group, which is facilitated by acids or other deprotecting agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-Ile-OH)
  • Structure : Single L-isoleucine residue with Boc protection.
  • Molecular Weight: 231.29 g/mol (anhydrous); exists as a hemihydrate (C₁₁H₂₁NO₄·½H₂O) .
  • Applications: Used as a monomer in peptide synthesis. Unlike Boc-Ile-Ile-OH, it lacks the dipeptide backbone, limiting its utility in constructing longer peptide chains.
N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe)
  • Structure : Boc-protected L-tyrosine with a methyl ester at the C-terminal.
  • Key Differences : The aromatic side chain of tyrosine introduces hydrophobicity and UV activity, unlike the aliphatic isoleucine residues in Boc-Ile-Ile-OH. The methyl ester enhances solubility in organic solvents (e.g., DMF, DCM) .
Boc-Phe-Leu (N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-leucine)
  • Structure : Dipeptide with Boc-protected phenylalanine and leucine.
  • Molecular Formula : C₂₀H₃₀N₂O₅ .
  • Comparison : Replacing isoleucine with phenylalanine and leucine alters hydrophobicity and steric bulk, impacting interactions in peptide folding or receptor binding.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
Boc-Ile-Ile-OH ~374.5 (calculated) DMF, DMSO, CH₂Cl₂ Stable in bases; cleaved by TFA
Boc-Ile-OH Hemihydrate 231.29 (anhydrous) DMF, MeOH, CH₂Cl₂ Hygroscopic; stable below 25°C
Boc-Tyr-OMe ~309.3 (calculated) DMF, DCM, THF Ester group hydrolyzes in strong acids/bases
Boc-Phe-Leu 378.47 (C₂₀H₃₀N₂O₅) DMF, DMSO Similar to Boc-Ile-Ile-OH

Notes:

  • Boc-Ile-Ile-OH’s higher molecular weight and dipeptide backbone reduce solubility in polar solvents compared to Boc-Ile-OH.
  • Methyl ester derivatives (e.g., Boc-Tyr-OMe) exhibit enhanced organic solubility but lower hydrolytic stability .

Research Findings and Challenges

  • Stability : Boc-Ile-Ile-OH’s dipeptide structure may exhibit aggregation in aqueous solutions, complicating purification .
  • Purity : Commercial Boc-protected compounds vary in purity (95–99%), affecting reaction yields .
  • Safety : Boc derivatives generally require standard handling (gloves, ventilation), as indicated in safety data sheets .

Biological Activity

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine, commonly referred to as Boc-L-Isoleucine, is an important derivative of the amino acid isoleucine. Its biological activities are of significant interest in various fields, including pharmacology and biochemistry. This article explores the compound's biological activity, focusing on its synthesis, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₁NO₄
  • Molecular Weight : 231.289 g/mol
  • Melting Point : 66-69 °C
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 356.0 ± 25.0 °C at 760 mmHg

These properties indicate that Boc-L-Isoleucine is a stable compound suitable for various biochemical applications and studies.

Synthesis and Derivatives

Boc-L-Isoleucine can be synthesized through standard peptide synthesis techniques, often involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This modification enhances the stability and solubility of isoleucine in biological systems, making it a valuable building block in peptide synthesis.

1. Influence on Anabolic Hormones

Research indicates that amino acid derivatives like Boc-L-Isoleucine can influence the secretion of anabolic hormones, which play crucial roles in muscle growth and recovery. This property makes it an attractive candidate for sports nutrition and muscle-building supplements .

2. Pharmacokinetics

A study evaluating lung-retentive prodrugs revealed that Boc-L-Isoleucine derivatives exhibited promising pharmacokinetic profiles when administered intratracheally in rat models. The total lung concentration of these compounds was significantly higher than in plasma, indicating effective localization and retention in lung tissues .

Table 1: Pharmacokinetic Data of Boc-L-Isoleucine Derivatives

Time (h)Plasma Concentration (ng/mL)Total Lung Concentration (ng/mL)
0.25<LLOQ2.03 ± 0.45
0.5<LLOQ1.63 ± 0.14
3<LLOQ137 ± 31
24<LLOQ20,000 ± 611

This data demonstrates the compound's potential for targeted delivery in therapeutic applications, particularly for respiratory conditions.

3. Potential Therapeutic Applications

Boc-L-Isoleucine has been explored for its anti-infective properties, showing efficacy against various pathogens due to its ability to modulate immune responses . Additionally, its role in apoptosis and autophagy pathways suggests potential applications in cancer therapy by promoting cell death in malignant cells while sparing healthy tissues .

Case Studies

Case Study: Anti-infective Properties

In a study investigating new treatments for Chagas disease, derivatives of Boc-L-Isoleucine were tested against Trypanosoma cruzi. The results indicated that these compounds exhibited significant toxicity towards the parasite, highlighting their potential as novel therapeutic agents for neglected tropical diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine in a laboratory setting?

  • Methodology : The synthesis typically involves coupling Boc-protected L-isoleucine with L-isoleucine using carbodiimide-based reagents (e.g., DCC or EDC) in the presence of a coupling agent like HOBt. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., aqueous NaHCO₃). Purification is achieved via recrystallization or silica gel chromatography, with purity confirmed by HPLC (>98%) and structural validation by NMR (¹H, ¹³C) .
  • Critical Considerations : Ensure anhydrous conditions during coupling to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at +4°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid prolonged exposure to light .
  • Decomposition Risks : The compound is stable under neutral conditions but degrades in acidic/basic environments, releasing CO, CO₂, and nitrogen oxides. Incompatible with strong oxidizers .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity thresholds ≥98% are typical for peptide synthesis .
  • Structural Confirmation : Employ ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) and FT-IR (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (theoretical: ~374.45 g/mol) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its conformational behavior in peptide synthesis?

  • Stereochemical Impact : The (2S,3S) configuration of isoleucine promotes β-sheet propensity in peptides. X-ray crystallography (e.g., PDB-like studies) reveals intramolecular H-bonding between the Boc carbonyl and amide NH, stabilizing folded conformations .
  • Experimental Design : Compare CD spectra of diastereomeric peptides (e.g., L-Ile vs. D-Ile derivatives) to assess secondary structure differences .

Q. What are the common by-products formed during the coupling reactions of Boc-protected isoleucine, and how can they be minimized?

  • By-Products : Racemization (due to base-catalyzed epimerization) and truncated peptides (from incomplete coupling). Detect racemization via chiral HPLC or Marfey’s reagent .
  • Mitigation Strategies : Use low temperatures (0–4°C), short reaction times, and additives like HOAt to suppress racemization. Optimize stoichiometry (1.2:1 molar ratio of coupling reagent to amino acid) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when analyzing this compound derivatives?

  • Case Study : If NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR to identify dynamic equilibria. Molecular dynamics simulations can reconcile discrepancies by modeling solvent effects .
  • Data Integration : Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) and powder XRD to assess polymorphism .

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